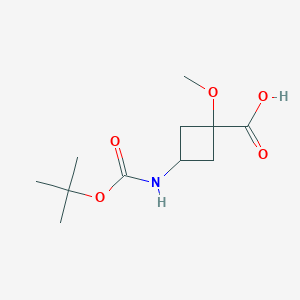![molecular formula C16H13Cl4N3O3 B2965038 N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea CAS No. 338403-96-6](/img/structure/B2965038.png)
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR and FTIR . Unfortunately, the specific molecular structure analysis for “N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea” is not available in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Catalytic Activities and Mechanisms
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea and related compounds have been explored in the context of their catalytic properties, particularly resembling the activity of urease. Urease, a highly efficient enzyme, catalyzes the hydrolysis of urea and contains a dinuclear NiII cluster in its active site. Studies have revealed the urease-like intrinsic catalytic activities of certain metal complexes, potentially leading to the development of functional models for metalloenzymes and further organic transformations in biological systems (Kundu et al., 2021).
Electrocatalytic Applications
N-oxyl compounds, which include N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea derivatives, have found extensive use in electrocatalytic reactions. These compounds, due to their ability to undergo redox reactions at electrode surfaces, mediate a range of electrosynthetic reactions. Electrochemical studies of these compounds provide insights into their structural properties and mechanisms of both chemical and electrochemical catalysis (Nutting et al., 2018).
Environmental and Agricultural Impact
In agriculture, urea derivatives play a crucial role. The use of urease activity inhibitors, such as N-(n-butyl) thiophosphoric triamide, has been proposed to reduce ammonia emissions from urea-based fertilizers. This approach has been shown to decrease emissions of ammonia, nitrous oxide, and nitric oxide, thus having both economic and environmental benefits (Abalos et al., 2012).
Biochemical Synthesis and Reactions
These compounds are involved in the synthesis of various biologically active products, such as 2-amino-3-cyanopyridines and their derivatives, through biochemical reactions. The liberated ammonia from urea decomposition is utilized in the one-pot synthesis of these compounds, showcasing the potential of these urea derivatives in biochemical synthesis processes (Kundu et al., 2021).
Polymer and Material Science
In the field of polymer and material science, methyleneureas, related to N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea, are used as resins, binders, and insulating materials. Their microbial degradation, which releases nitrogen in forms like ammonia and urea, is a subject of study. This research is crucial for understanding the environmental impact and biodegradation pathways of these materials (Jahns & Kaltwasser, 2000).
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O3/c17-12-3-1-4-13(18)10(12)7-25-22-9-21-16(24)23-26-8-11-14(19)5-2-6-15(11)20/h1-6,9H,7-8H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRNPDNEHJAQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NOCC2=C(C=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2964956.png)

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)
![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)



![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)
![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)
![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)

